Rubidium dichlorobromate(1-)

CAS No.: 87520-11-4

Cat. No.: VC16964196

Molecular Formula: BrCl2Rb

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87520-11-4 |

|---|---|

| Molecular Formula | BrCl2Rb |

| Molecular Weight | 236.27 g/mol |

| Standard InChI | InChI=1S/BrCl2.Rb/c2-1-3;/q-1;+1 |

| Standard InChI Key | XTGZJHMQOUYHPZ-UHFFFAOYSA-N |

| Canonical SMILES | Cl[Br-]Cl.[Rb+] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

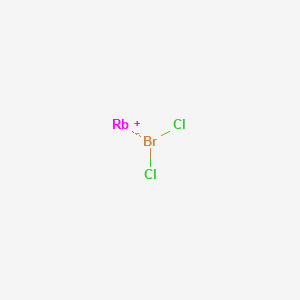

Rubidium dichlorobromate(1−) is an ionic compound comprising a rubidium cation (Rb⁺) and a dichlorobromate anion (BrCl₂⁻). The anion’s structure likely involves a central bromine atom bonded to two chlorine atoms, though crystallographic data remains sparse. The compound’s systematic IUPAC name, rubidium dichlorobromate(1−), reflects its anionic charge and halogen composition .

Table 1: Key Identifiers of Rubidium Dichlorobromate(1−)

| Property | Value |

|---|---|

| CAS Number | 87520-11-4 |

| Molecular Formula | BrCl₂Rb |

| Molecular Weight | 236.27 g/mol |

| EC Number | 289-320-1 |

| Common Synonyms | Einecs 289-320-1 |

Electronic and Bonding Considerations

Rubidium, as a group 1 element, adopts a +1 oxidation state, while the dichlorobromate anion carries a −1 charge. The anion’s geometry may resemble other mixed halide complexes, such as [Cl₂Br]⁻, where bromine serves as the central atom. Computational modeling could elucidate bond angles and lengths, but experimental data is currently limited .

Synthesis and Production

Preparation Methods

This reaction’s feasibility depends on the stability of the dichlorobromate anion in solution, which remains unverified in the provided sources 6.

Purification and Characterization

Commercial suppliers report a purity of 95% for research-grade samples, though purification methods are unspecified . Analytical techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy would be essential for confirming the compound’s structure and purity.

Physicochemical Properties

Thermal Stability and Reactivity

As a rubidium-based compound, dichlorobromate(1−) is expected to exhibit high reactivity with water, analogous to other rubidium salts. The reaction:

is plausible, though experimental validation is needed. Thermal decomposition studies could reveal stability thresholds, potentially decomposing into RbCl, Br₂, and Cl₂ at elevated temperatures .

Solubility and Phase Behavior

No solubility data is explicitly provided, but rubidium salts are generally soluble in polar solvents. The compound’s solubility in water, ethanol, or acetone could be inferred from similar halides, though mixed halogen effects might alter these properties .

Applications and Research Utility

Niche Industrial Uses

While direct industrial applications are undocumented, rubidium dichlorobromate(1−)’s potential lies in materials science. Mixed halide complexes are occasionally employed in photovoltaics or as precursors for catalytic systems. For instance, its bromine and chlorine content might facilitate redox reactions in organic synthesis .

Academic Research

Future Research Directions

Structural Elucidation

High-resolution crystallographic studies are needed to resolve the anion’s geometry and bonding patterns. Synchrotron-based XRD or neutron diffraction could provide atomic-level insights .

Exploratory Synthesis

Developing efficient, scalable synthesis routes remains a priority. Investigating solvent systems, stoichiometric ratios, and temperature effects could optimize yield and purity 6.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume